

Comparative Profiling & Cross-Reactivity Guide: 3-(Isopentyloxy)azetidine

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Compound of Interest

Compound Name: 3-(Isopentyloxy)azetidine

CAS No.: 1220038-73-2

Cat. No.: B11922841

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Executive Summary & Strategic Context

3-(Isopentyloxy)azetidine represents a specialized structural motif in modern medicinal chemistry, increasingly utilized to modulate physicochemical properties in lead optimization. Unlike its 5- and 6-membered ring counterparts (pyrrolidines and piperidines), the azetidine core offers a unique vector for lowering lipophilicity (LogD) while maintaining basicity, often resulting in improved metabolic stability and reduced hERG liability.

However, the addition of the isopentyloxy (3-methylbutoxy) tail introduces a specific lipophilic vector that alters this balance. This guide focuses on the cross-reactivity profile of this scaffold—specifically defined here as its pharmacological selectivity (off-target binding) and metabolic interaction potential (CYP450 inhibition) compared to standard alternatives.

Key Value Proposition:

- **Conformational Rigidity:** The "puckered" butterfly conformation of the azetidine ring positions the 3-alkoxy vector distinctively compared to the envelope conformation of pyrrolidines, potentially enhancing selectivity for target binding pockets.

- **Lipophilic Tuning:** The isopentyl group adds steric bulk and lipophilicity, critical for blood-brain barrier (BBB) penetration, but increases the risk of non-specific binding (cross-reactivity) with albumin and hERG channels.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares **3-(Isopentyloxy)azetidine** against its primary structural analogs used in Hit-to-Lead campaigns.

Table 1: Physicochemical & Selectivity Comparison

Feature	3-(Isopentyloxy)azetidine	3-(Isopentyloxy)pyrrolidine	3-Methoxyazetidine
Core Structure	4-membered amine (Strained)	5-membered amine (Flexible)	4-membered amine (Strained)
Lipophilicity (cLogP)	Moderate (~1.5 - 2.0)	High (> 2.[1][2]5)	Low (< 0.[2]5)
Basicity (pKa)	~8.5 - 9.5 (Modulatable)	~9.5 - 10.5 (Highly Basic)	~8.5 - 9.0
Metabolic Liability	Low (Ring stable, chain oxidation)	Moderate (Ring oxidation)	Very Low
hERG Cross-Reactivity	Moderate Risk (Due to chain)	High Risk (Lipophilic + Basic)	Low Risk
1° Target Selectivity	High (Rigid vector)	Moderate (Promiscuous)	High (Size dependent)

Expert Insight: The shift from Pyrrolidine to Azetidine generally reduces hERG binding (a critical safety cross-reactivity marker) by lowering the pKa and overall lipophilicity. However, the isopentyloxy chain in the subject molecule re-introduces lipophilicity. Therefore, cross-reactivity studies must aggressively screen for hERG blockade and CYP2D6 inhibition, as the basic nitrogen + lipophilic tail is a classic pharmacophore for these off-targets.

Cross-Reactivity Domain 1: Pharmacological Selectivity

"Cross-reactivity" in small molecule development primarily refers to unintended binding to safety-related targets (GPCRs, Ion Channels, Transporters).

Mechanism of Action (Off-Target)

The **3-(Isopentyloxy)azetidide** moiety mimics the neurotransmitter pharmacophore (basic amine + distance to lipophilic center). This necessitates screening against:

- Biogenic Amine Transporters: DAT, NET, SERT (due to structural similarity to reuptake inhibitors).
- Muscarinic Receptors (M1-M5): Common off-targets for cyclic amines.
- hERG Potassium Channel: The "isopentyl" tail can lodge in the hydrophobic pore of the hERG channel while the amine interacts with aromatic residues (Tyr652/Phe656).

Experimental Protocol 1: Competitive Radioligand Binding Assay

Purpose: To quantify the affinity of **3-(Isopentyloxy)azetidide** against a panel of 44 safety targets (CEREP/Eurofins standard panel).

Workflow:

- Membrane Preparation: HEK293 cells overexpressing the target receptor (e.g., hM1) are harvested and homogenized.
- Ligand Selection: Use a high-affinity radioligand (e.g., [³H]-NMS for Muscarinic receptors) at a concentration equal to its K_d.
- Incubation:
 - Test Compound: **3-(Isopentyloxy)azetidide** (10 μM screening concentration).
 - Reference Inhibitor: Atropine (positive control).
 - Buffer: 50 mM Tris-HCl, pH 7.4, MgCl₂.
- Equilibrium: Incubate for 60–90 mins at 25°C to reach equilibrium.

- Filtration: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding of the lipophilic isopentyl chain).
- Quantification: Liquid scintillation counting.

Self-Validating Logic:

- Specific Binding = Total Binding - Non-Specific Binding (defined by excess cold ligand).
- Validation: If the test compound at 10 μ M displaces >50% of the radioligand, a full K_i curve (8-point dose-response) is triggered.

Cross-Reactivity Domain 2: Metabolic Interactions (CYP450)

The azetidine ring is relatively metabolically stable, but the isopentyloxy side chain is a "soft spot" for CYP-mediated oxidation (omega-oxidation). Furthermore, the basic nitrogen can coordinate with the heme iron of CYP enzymes, causing Type II binding spectra (inhibition).

Experimental Protocol 2: High-Throughput CYP Inhibition Screen

Purpose: Determine if **3-(Isopentyloxy)azetidine** cross-reacts (inhibits) major drug-metabolizing enzymes (CYP3A4, CYP2D6, CYP2C9).

Workflow:

- System: Human Liver Microsomes (HLM) or Recombinant CYPs (Supersomes).
- Probe Substrates:
 - CYP3A4:[1] Midazolam (monitor 1'-hydroxylation).
 - CYP2D6:[1] Dextromethorphan (monitor O-demethylation).
- Reaction Mix:
 - Phosphate buffer (100 mM, pH 7.4).

- NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
- Test Compound: 0, 0.1, 1, 10, 50 μ M.
- Incubation: 37°C for 10–20 minutes (linear velocity phase).
- Termination: Add ice-cold Acetonitrile containing Internal Standard (IS).
- Analysis: LC-MS/MS quantification of metabolite formation.

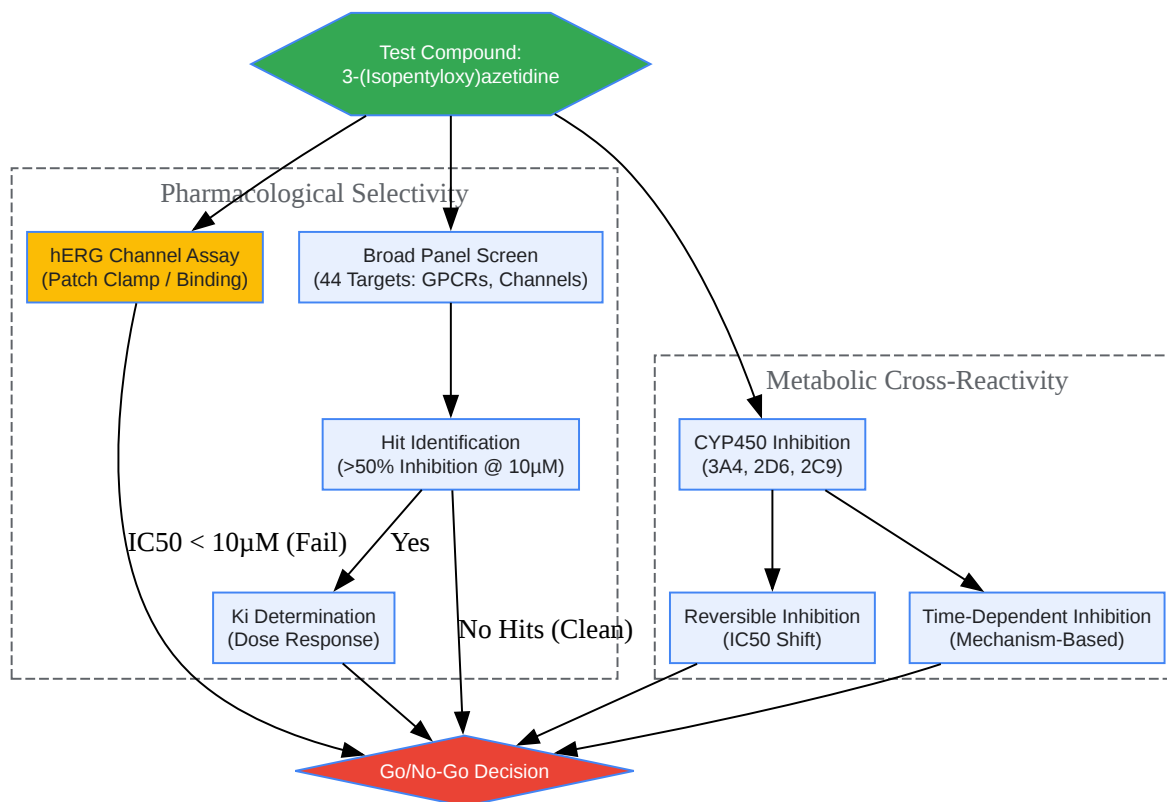
Data Interpretation:

- $IC_{50} < 1 \mu M$: High cross-reactivity risk (Potent Inhibitor). Potential for Drug-Drug Interactions (DDI).
- $IC_{50} 1-10 \mu M$: Moderate risk.
- $IC_{50} > 10 \mu M$: Low risk (Clean profile).

Visualization of Workflows & Pathways

Diagram 1: Cross-Reactivity Screening Workflow

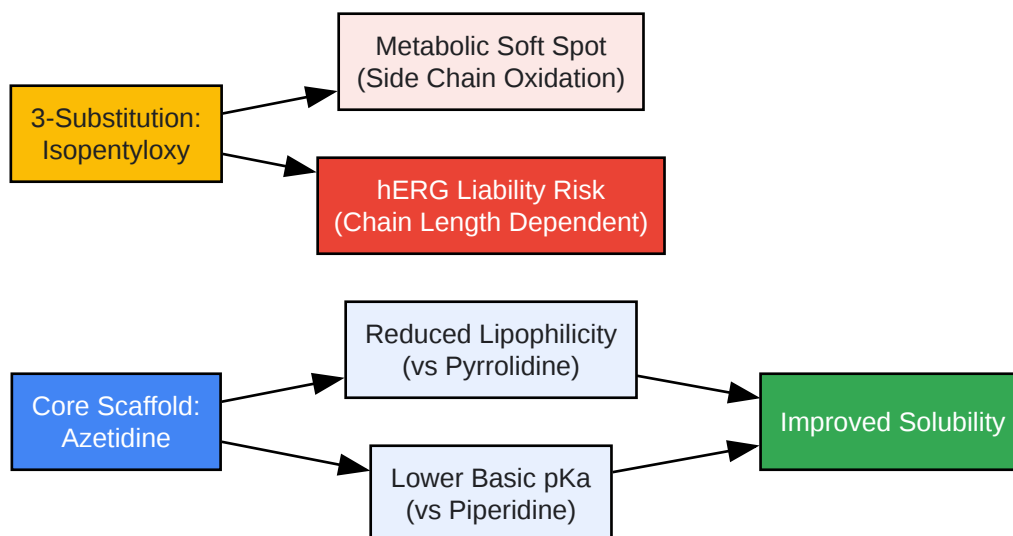
Caption: Logical flow for evaluating pharmacological and metabolic cross-reactivity of the azetidione scaffold.



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Diagram 2: SAR Logic for Azetidine Optimization

Caption: Structural logic distinguishing the 3-alkoxyazetidine scaffold from alternatives.



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